rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans
Brand Name: Vulcanchem
CAS No.: 111466-77-4
VCID: VC11618271
InChI: InChI=1S/C10H13N.ClH/c1-10(11)7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-,10+;/m0./s1
SMILES:
Molecular Formula: C10H14ClN
Molecular Weight: 183.68 g/mol

rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans

CAS No.: 111466-77-4

Cat. No.: VC11618271

Molecular Formula: C10H14ClN

Molecular Weight: 183.68 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans - 111466-77-4

CAS No. 111466-77-4
Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
IUPAC Name (1R,2S)-1-methyl-2-phenylcyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C10H13N.ClH/c1-10(11)7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-,10+;/m0./s1
Standard InChI Key ATFVTRDQCBBLIQ-BAUSSPIASA-N
Isomeric SMILES C[C@]1(C[C@H]1C2=CC=CC=C2)N.Cl
Canonical SMILES CC1(CC1C2=CC=CC=C2)N.Cl

Chemical Structure and Stereochemical Configuration

rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans features a cyclopropane ring substituted with a methyl group at position 1, a phenyl group at position 2, and an amine functional group at position 1, forming a hydrochloride salt. The "trans" designation indicates that the methyl and phenyl groups occupy opposite faces of the cyclopropane ring, while the "(1R,2S)" descriptor specifies the relative stereochemistry . This configuration is critical for its physicochemical behavior and biological activity, as seen in structurally related compounds like trans-2-(3-chlorophenyl)cyclopropan-1-amine hydrochloride (CAS 131844-46-7) .

The molecular formula of the compound can be deduced as C11H14ClN, with a molecular weight of 195.69 g/mol (calculated by substituting substituents in analogous structures ). The presence of the methyl group introduces steric effects that differentiate it from simpler cyclopropane amines, such as tranylcypromine (C9H11N) , potentially altering its pharmacokinetic profile.

Physical and Chemical Properties

Based on analogous compounds, the following properties are anticipated:

PropertyValue/DescriptionSource Compound Comparison
Molecular Weight195.69 g/mol (calculated)C10H11ClF3N: 237.65 g/mol
Melting Point180–190°C (estimated)131844-46-7: 192–195°C
SolubilitySoluble in polar solvents (e.g., H2O, EtOH)1156491-11-0: Water-soluble
StabilityHygroscopic; stable under inert conditions1820570-06-6: Stable at RT

The methyl group likely enhances lipophilicity compared to non-methylated analogs, impacting solubility and membrane permeability.

Applications in Pharmaceutical Research

Cyclopropane amines are prized for their conformational rigidity and bioisosteric potential. Although the target compound’s applications are unexplored in the provided literature, analogs serve as:

  • Monoamine Oxidase Inhibitors (MAOIs): Tranylcypromine (C9H11N) is a clinically used MAOI for depression . The methyl group in the target compound may modulate binding affinity to MAO isoforms.

  • Serotonergic Agents: Substituted cyclopropane amines are investigated for serotonin receptor modulation, with substituents like trifluoromethyl (CAS 1156491-11-0) enhancing selectivity .

  • Metabolic Stability: Methyl groups often improve metabolic resistance, as seen in rac-(1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid (CAS 2044705-68-0) .

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